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Compound of Interest

Compound Name: N6-Carboxymethyl-ATP

Cat. No.: B15548644

For researchers, scientists, and drug development professionals, understanding the kinetic
profiles of nucleotide analogs is paramount for designing targeted therapies and elucidating
complex cellular signaling pathways. This guide provides a comparative overview of the kinetic
parameters of the ubiquitous energy currency, Adenosine Triphosphate (ATP), and its synthetic
analog, N6-Carboxymethyl-ATP. While extensive data exists for ATP, direct experimental
kinetic parameters for N6-Carboxymethyl-ATP are not readily available in the current scientific
literature. Therefore, this comparison will draw upon established ATP kinetics and infer the
likely properties of N6-Carboxymethyl-ATP based on studies of other N6-substituted ATP
analogs.

Executive Summary

ATP is the primary energy source for a vast array of enzymatic reactions, including those
catalyzed by kinases, which play a central role in cellular signaling. The kinetic parameters of
ATP, particularly its Michaelis constant (Km) and maximum reaction velocity (Vmax), have been
extensively characterized for numerous enzymes. N6-Carboxymethyl-ATP is a modified
version of ATP with a carboxymethyl group attached to the N6 position of the adenine ring. This
modification is expected to significantly alter its interaction with ATP-binding proteins,
potentially making it a selective substrate for engineered enzymes or a competitive inhibitor for
wild-type enzymes. This guide presents a detailed, albeit partially inferred, comparison of their
kinetic parameters, outlines the experimental protocols required to determine these values, and
visualizes the relevant biochemical pathways and experimental workflows.
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Data Presentation: Kinetic Parameters

The following table summarizes the known kinetic parameters for ATP with various kinases and
provides an inferred profile for N6-Carboxymethyl-ATP based on the behavior of other N6-
substituted ATP analogs. It is crucial to note that the values for N6-Carboxymethyl-ATP are

hypothetical and would require experimental validation.
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Parameter ATP

N6-
Carboxymethy
I-ATP (Inferred)

EnzymelSyste
Reference
m Example

Typically ranges
from 10 to 100
for most kinases.
For example, the

Km (uM) Km of ATP for
Protein Kinase A
(PKA) is
approximately
10-20 pM.

Likely to be
significantly
higher (lower
affinity) for wild-
type kinases due
to steric
hindrance from
the
carboxymethyl
group at the N6
position. For
engineered
kinases with a
modified ATP-
binding pocket
(e.g., with a
smaller
"gatekeeper"
residue), the Km
could be
comparable to or
even lower than
that of ATP for
the wild-type

enzyme.

Protein Kinase A

(PKA) t

Vmax High, as it is the
(nmol/min/mg) natural and
optimal substrate

for kinases.

Expected to be
very low or
negligible for
most wild-type
kinases. For
engineered
kinases, the

Vmax could be

v-Src (T338G) [1]

mutant
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substantial,
though
potentially lower
than that of ATP
with the wild-type
enzyme,
depending on the
efficiency of the
phosphoryl
transfer from the

modified analog.

Expected to be
very low for wild-
type kinases. For
engineered

kinases, kcat

would be
High, reflectinga  dependent on
CDK2
kcat (s™1) rapid turnover the specific [1]

(F80G)/cyclin E
rate. enzyme and

substrate but is
generally lower
than the kcat of
ATP with the
wild-type

enzyme.

kcat/Km (M~1s~1)  High, indicating Expected to be v-Src (T338G) [1]
high catalytic very low for wild-  mutant
efficiency. type kinases. For
engineered
kinases, the
catalytic
efficiency could
be comparable to
that of ATP with
the wild-type

enzyme, as a
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favorable Km
could
compensate for a

lower kcat.

Experimental Protocols

The determination of kinetic parameters for ATP and its analogs is fundamental to
understanding their biological activity. The following is a detailed methodology for a typical
enzyme kinetics experiment.

Protocol: Determination of Km and Vmax for a Kinase

1. Objective: To determine the Michaelis constant (Km) and maximum velocity (Vmax) of a
kinase using either ATP or N6-Carboxymethyl-ATP as the phosphate donor.

2. Materials:

 Purified kinase of interest

» Kinase reaction buffer (e.g., 50 mM Tris-HCI pH 7.5, 10 mM MgClz, 1 mM DTT)
o Substrate peptide or protein for the kinase

o ATP and N6-Carboxymethyl-ATP stock solutions of known concentrations

o [y-32P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based

assay)

o Phosphocellulose paper or other means of separating phosphorylated from
unphosphorylated substrate

 Scintillation counter or luminometer
» Microcentrifuge tubes, pipettes, and other standard laboratory equipment

3. Procedure:
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e Assay Setup:

o Prepare a series of reactions with varying concentrations of the nucleotide (ATP or N6-
Carboxymethyl-ATP), typically ranging from 0.1 to 10 times the expected Km.

o Keep the concentration of the kinase and the peptide/protein substrate constant and
saturating.

o For each nucleotide concentration, prepare a reaction tube containing the kinase buffer,
the substrate, and the nucleotide.

e Reaction Initiation and Incubation:

o Initiate the reaction by adding the kinase to the reaction mixture.

o Incubate the reactions at a constant temperature (e.g., 30°C) for a predetermined time,
ensuring the reaction is in the linear range (initial velocity).

e Reaction Termination and Product Quantification:

o Radiometric Assay:

Stop the reaction by adding a strong acid (e.g., 75 mM phosphoric acid).

Spot a portion of the reaction mixture onto phosphocellulose paper.

Wash the paper extensively to remove unreacted [y-32P]ATP.

Quantify the incorporated radioactivity on the paper using a scintillation counter. This
value is proportional to the amount of phosphorylated product.

o Luminescence-based Assay (e.g., ADP-Glo™):

» Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the
remaining ATP.

» Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then
drives a luciferase reaction.
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= Measure the luminescence using a luminometer. The light output is proportional to the
ADP produced, and thus to the kinase activity.

o Data Analysis:

o Plot the initial reaction velocity (v) against the substrate (nucleotide) concentration ([S]).

o Fit the data to the Michaelis-Menten equation using non-linear regression analysis to

determine the values of Km and Vmax.
» v=(Vmax *[S])/ (Km + [S])

o Alternatively, a Lineweaver-Burk plot (1/v vs. 1/[S]) can be used for a linear representation
of the data, though non-linear regression is generally preferred for its accuracy.

Mandatory Visualization
Signaling Pathway
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Experimental Workflow for Determining Kinetic Parameters
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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